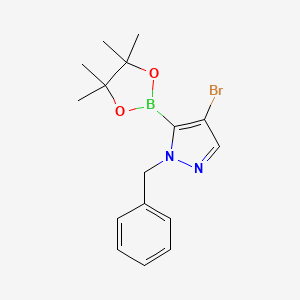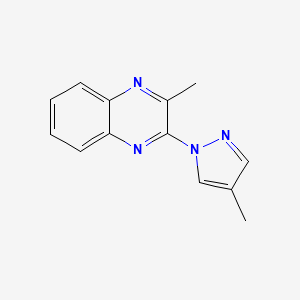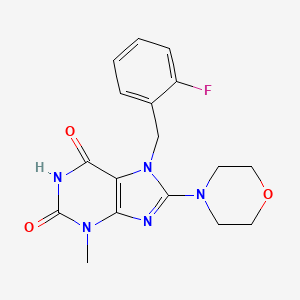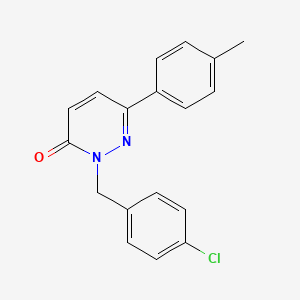![molecular formula C15H14F4N4O2S B2677423 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380169-29-7](/img/structure/B2677423.png)
3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a pyridazine derivative that has been shown to exhibit significant biological activity, making it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine has been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that play a key role in regulating intracellular signaling pathways. 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine has also been shown to bind to and modulate the activity of various receptors, including serotonin receptors and dopamine receptors.
Biochemical and Physiological Effects:
3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine can inhibit the activity of PDEs, which can lead to increased levels of intracellular cyclic nucleotides such as cAMP and cGMP. 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine has also been shown to modulate the activity of various receptors, which can lead to changes in intracellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine in lab experiments is its high potency and selectivity. 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine has been shown to exhibit significant biological activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine is its potential toxicity. 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine has been shown to exhibit cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine. One area of interest is the development of new drugs based on the structure of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine. 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine has been shown to exhibit significant biological activity against a variety of targets, making it a promising candidate for the development of new drugs. Another area of interest is the use of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine as a tool for studying various biological processes. 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine has been shown to modulate the activity of various receptors and enzymes, making it a useful tool for studying intracellular signaling pathways. Finally, further research is needed to fully understand the mechanism of action of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine and its potential applications in scientific research.
Synthesis Methods
The synthesis of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine involves the reaction of 2,4,6-trifluoropyridine-3-carboxylic acid with 4-(2-fluorophenylsulfonyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine, which can be purified by various methods such as column chromatography.
Scientific Research Applications
3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine is in the field of drug discovery. 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine has been shown to exhibit significant biological activity against a variety of targets, including enzymes and receptors, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N4O2S/c16-11-3-1-2-4-12(11)26(24,25)23-9-7-22(8-10-23)14-6-5-13(20-21-14)15(17,18)19/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKOJSYUWNQOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Fluorobenzenesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2677340.png)
![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2677343.png)

![{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B2677345.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2677347.png)
![2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole](/img/structure/B2677350.png)






